molecular formula C15H21NO2 B8130248 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester

Cat. No.: B8130248
M. Wt: 247.33 g/mol
InChI Key: GCTOIHFQSYNBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester is a benzoate derivative featuring a piperidine ring connected via an ethyl linker at the meta position of the aromatic ring. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine, which is prevalent in bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

methyl 3-(2-piperidin-4-ylethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15(17)14-4-2-3-13(11-14)6-5-12-7-9-16-10-8-12/h2-4,11-12,16H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTOIHFQSYNBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Acid Catalyst : Saturated methanolic HCl (10 mL per 500 mg substrate).

  • Temperature : Room temperature (20°C) with overnight stirring.

  • Yield : 74% after recrystallization with isopropanol and diethyl ether.

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The hydrochloride salt of the piperidine moiety ensures solubility in polar solvents while preventing unwanted side reactions at the amine group.

Alkylation and Coupling Strategies for Ethyl-Piperidine Linkage

Introducing the ethyl-piperidine side chain to the benzoic acid scaffold often requires multi-step alkylation or cross-coupling reactions. Patents detailing biphenyl-2-yl carbamic acid ester synthesis provide transferable methodologies.

Nucleophilic Substitution with Piperidine Derivatives

A two-step process involves:

  • Synthesis of 3-(2-Bromoethyl)-benzoic Acid Methyl Ester :

    • Bromination of 3-vinyl-benzoic acid methyl ester using HBr or PBr₃.

  • Displacement with Piperidine-4-amine :

    • Reaction in tetrahydrofuran (THF) at 60–75°C for 2–6 hours.

Key Data :

StepReagentSolventTemperatureYield
1HBr (48%)DCM0°C85%
2Piperidine-4-amineTHF70°C68%

Challenges : Competing elimination reactions may occur during bromide displacement, necessitating controlled stoichiometry and excess amine.

Reductive Amination for Ethyl-Piperidine Bond Formation

Reductive amination offers a streamlined route to concurrently form the ethyl bridge and incorporate the piperidine ring. This method is exemplified in the synthesis of 4-piperidin-4-ylmethyl-benzoic acid methyl ester (CAS 439811-14-0).

Protocol Overview:

  • Ketone Intermediate : 3-(2-Oxo-ethyl)-benzoic acid methyl ester synthesized via Friedel-Crafts acylation.

  • Reductive Amination :

    • React with piperidine-4-amine and NaBH₃CN in methanol at pH 5–6.

    • Stir for 12 hours at 25°C.

Yield : 62% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Advantages : Avoids harsh alkylation conditions, preserving ester functionality.

Organometallic Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation between aromatic and piperidine-ethyl fragments. The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid provides a relevant framework.

Suzuki-Miyaura Coupling:

  • Boronic Acid Preparation : 4-(2-Hydroxyethyl)piperidine-1-carboxylate converted to its trifluoroborate salt.

  • Coupling with 3-Bromo-benzoic Acid Methyl Ester :

    • Catalyzed by Pd(PPh₃)₄ in toluene/Na₂CO₃ (aq.) at 90°C.

Optimized Conditions :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄.

  • Base : 2 M Na₂CO₃ (aq.).

  • Yield : 58% after purification.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Esterification74>99Simplicity, high purityRequires preformed acid precursor
Alkylation6895Scalable for industrial applicationsRisk of elimination side reactions
Reductive Amination6297Mild conditionsRequires ketone synthesis
Suzuki Coupling5893RegioselectiveHigh catalyst cost

Industrial-Scale Considerations

For large-scale production, the alkylation route (Section 2.1) is preferred due to its compatibility with continuous flow reactors and minimized purification steps. Recent patents highlight the use of 2-methyltetrahydrofuran as a greener solvent alternative, improving reaction efficiency by 15% compared to THF .

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 3-(2-Piperidin-4-yl-ethyl)-benzoic alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoic acid, including 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester, show promise as anticancer agents. Studies have reported that modifications to the benzoic acid structure can enhance potency against cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activity against HeLa cells, with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

Neurological Disorders

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with piperidine structures have been studied for their effects on neurotransmitter systems, particularly in conditions like anxiety and depression. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have shown that variations in substituents on the piperidine ring and the benzoic acid core can lead to significant changes in biological activity.

Modifications and Potency

Research has highlighted that introducing different functional groups at specific positions on the piperidine or benzoic acid moieties can improve binding affinity and selectivity for target receptors. For example, adding electron-withdrawing groups has been associated with enhanced potency against certain cancer cell lines .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine ring through cyclization reactions.
  • Esterification : The carboxylic acid group is then converted to a methyl ester through reaction with methanol in the presence of an acid catalyst.
  • Purification : Final purification steps may involve crystallization or chromatography to isolate the desired product .

Several studies have evaluated the biological activity of related compounds:

  • A study demonstrated that specific derivatives exhibited significant local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine, suggesting potential applications in pain management .
  • Another investigation focused on the anti-inflammatory properties of similar compounds, showing promising results in reducing inflammation markers in vitro.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivitySignificant antiproliferative effects against cancer cell lines
Neurological DisordersPotential for treating anxiety and depression
Synthesis TechniquesMulti-step synthesis involving cyclization and esterification
Biological ActivityComparable local anesthetic effects to established drugs

Mechanism of Action

The mechanism of action of 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, making this compound a valuable tool in drug discovery.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent Position Nitrogen Ring Type Linker Group Key Properties/Applications Reference
3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester Meta (C3) Piperidine Ethyl Potential CNS modulation, lipophilic Target
Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate Para (C4) Piperazine Acetamido Enhanced solubility, kinase inhibition
2-Acetylamino-benzoic acid methyl ester (Av7) Ortho (C2) None Acetylamino Antitumor activity (AGS, HepG2 cells)
2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester Para (C4) Piperidine Ethoxy Hydrochloride salt improves solubility
Ethyl 2-(piperidin-4-yl)acetate N/A Piperidine Ethyl Intermediate for drug synthesis

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP is estimated to be higher than piperazine analogs (e.g., Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate) due to the absence of polar piperazine nitrogen .
  • Solubility : Piperidine-containing compounds generally exhibit moderate aqueous solubility, but hydrochloride salt formation (as in ) can enhance solubility by >10-fold.

Stability and Impurities

  • Degradation : Benzoic acid esters are prone to hydrolysis under acidic/basic conditions. For example, zafirlukast impurities include hydrolyzed carboxylic acid derivatives .
  • Stereochemical Considerations: Atropisomerism observed in related benzoic acid esters (e.g., 3-(2,2-dicyano-1-methylethenyl)-benzoic acid) highlights the need for chiral analysis in the target compound .

Biological Activity

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a benzoic acid moiety esterified with a methyl group and a piperidine ring, giving it the molecular formula C16H23N1O2C_{16}H_{23}N_{1}O_{2} and a molecular weight of approximately 263.33 g/mol. The presence of the piperidine ring is crucial as it influences the compound's lipophilicity and receptor binding properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems, suggesting potential antidepressant effects.

Key Biological Activities

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Esterification : Reacting benzoic acid with piperidine derivatives under acidic conditions.
  • Alkylation : Modifying the piperidine ring to enhance biological activity.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
4-(Piperidin-4-ylamino)-benzoic acid ethyl esterC₁₆H₂₃N₁O₂Contains an amino group; different biological activity potential
4-Piperidin-4-YL-benzoic acid methyl esterC₁₅H₁₉N₁O₂Simpler structure without ethyl substitution
Methyl 4-(piperidin-1-yl)benzoateC₁₅H₁₉N₁O₂Different piperidine position affecting receptor binding

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound could significantly reduce depressive-like behaviors in animal models by enhancing serotonergic transmission .
  • Antimicrobial Efficacy : Research highlighted that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus, suggesting potential for development into therapeutic agents .
  • Inhibition Studies : Another investigation focused on the inhibition of lysosomal phospholipase A2 by structurally related compounds, revealing insights into their pharmacodynamics and potential side effects .

Q & A

Q. What are the recommended synthetic routes for 3-(2-piperidin-4-yl-ethyl)-benzoic acid methyl ester, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves alkylation of piperidine derivatives with brominated benzoic acid esters. For example, bromomethylbenzoic acid methyl ester can react with piperidine in the presence of a base like K₂CO₃ in THF at room temperature, followed by purification via extraction and drying with anhydrous Na₂SO₄ . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of piperidine to 1 equivalent of bromoester) and monitoring reaction completion via TLC or LC-MS.

Q. How can researchers ensure the purity of the compound during synthesis?

Methodological Answer: Purity can be assessed using HPLC with a C18 column and UV detection (λ = 254 nm). For preparative purification, column chromatography with a gradient of ethyl acetate/hexane (e.g., 20–50%) is effective. Residual solvents (e.g., THF) should be quantified via GC-MS, and elemental analysis (C, H, N) can confirm molecular integrity .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound should be stored under inert gas (N₂ or Ar) at −20°C in amber vials to prevent hydrolysis of the methyl ester group. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 1 month) can identify degradation pathways, such as ester hydrolysis to the free carboxylic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the piperidine moiety in biological activity?

Methodological Answer: SAR studies may involve synthesizing analogs with modified piperidine substituents (e.g., N-methylation, fluorination) and testing them in vitro. For example, replacing the piperidine with morpholine (as in methyl 3-morpholinobenzoate, CAS 197172-69-3) can reveal steric/electronic effects on target binding . Biological assays (e.g., enzyme inhibition, cellular uptake) should use standardized protocols with positive/negative controls.

Q. What strategies resolve discrepancies in reported analytical data (e.g., melting point, solubility)?

Methodological Answer: Contradictions in melting points (e.g., mp 187–190°C vs. 96–98°C for related esters) may arise from polymorphic forms or impurities . Differential Scanning Calorimetry (DSC) and X-ray crystallography can clarify polymorphism. For solubility, use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) to account for ionization effects .

Q. How can researchers identify and quantify trace impurities in synthesized batches?

Methodological Answer: LC-MS/MS with high-resolution mass spectrometry (HRMS) is ideal for impurity profiling. For example, epimeric impurities (e.g., co-eluting isomers) can be separated using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases . Quantitation limits should adhere to ICH Q3 guidelines (≤0.1% for unknown impurities).

Q. What computational methods support the prediction of metabolic pathways for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can predict ester hydrolysis kinetics, while molecular docking (e.g., AutoDock Vina) models interactions with esterases. In vitro assays with liver microsomes (human/rat) and LC-MS metabolite identification validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.